N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide
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Overview
Description
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a fluorophenyl group and an oxyethyl linkage to a methylbenzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound.
Oxyethyl Linkage Formation: The oxyethyl linkage is formed through an etherification reaction, connecting the pyridazine ring to the ethyl group.
Coupling with Methylbenzamide: The final step involves coupling the intermediate with 3-methylbenzamide under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide
- N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-14-3-2-4-16(13-14)20(25)22-11-12-26-19-10-9-18(23-24-19)15-5-7-17(21)8-6-15/h2-10,13H,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOLUKQTOROPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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